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Compound of Interest

Compound Name: Larsucosterol

Cat. No.: B1249866

Technical Support Center: AHFIRM Phase 2b
Trial Design

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with
experimental designs similar to the AHFIRM Phase 2b trial for alcohol-associated hepatitis
(AH).

Frequently Asked Questions (FAQs)

Q1: The primary endpoint of mortality or liver transplant at 90 days was not met in the AHFIRM
trial. What were the potential contributing factors to this outcome?

Al: The AHFIRM trial, a Phase 2b study of larsucosterol in severe alcohol-associated
hepatitis (AH), did not achieve its primary endpoint of a statistically significant reduction in 90-
day mortality or liver transplantation.[1][2] Several factors in the trial design and patient
population may have contributed to this result:

» Regional Differences in Patient Population and Care: The trial was an international, multi-
center study.[1][3] Subgroup analysis revealed significant regional differences in patient
populations and standard of care, which may have influenced the overall results.[4] Notably,
a more pronounced reduction in mortality was observed in patients enrolled in the United
States, who made up 76% of the trial participants.[5]
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o Heterogeneity of Standard of Care (SOC): The placebo group received SOC, which could
include the use of corticosteroids at the investigator's discretion.[5] This variability in the
control arm could have masked the true effect of larsucosterol.

o Timing of Treatment Initiation: The time from hospital admission to the first dose of the
investigational drug can be a critical factor in acutely ill patients like those with severe AH.
Variations in this timing across trial sites might have impacted outcomes.[6]

Q2: A statistically significant reduction in the key secondary endpoint of 90-day mortality was
observed in the U.S. patient subgroup. How should this finding be interpreted?

A2: While the overall trial did not meet its primary endpoint, the statistically significant reduction
in 90-day mortality in the larger U.S. subgroup for both the 30 mg (57% reduction, p=0.014)
and 90 mg (58% reduction, p=0.008) doses of larsucosterol compared to standard of care is a
compelling finding.[5] This suggests a potential treatment effect in this specific population.
However, it is important to interpret subgroup analyses with caution as they can be prone to
statistical fragility. These findings are considered hypothesis-generating and provided a strong
rationale for the design of the subsequent Phase 3 trial, which will focus on 90-day mortality as
the primary endpoint in a U.S.-based population.[4][5]

Q3: What is the mechanism of action of larsucosterol and how was this expected to impact
alcohol-associated hepatitis?

A3: Larsucosterol is an epigenetic modulator that acts as an inhibitor of DNA
methyltransferases (DNMTSs), specifically DNMT1, DNMT3a, and 3b.[1][4] In alcohol-associated
hepatitis, there is evidence of DNA hypermethylation, which can lead to the silencing of
beneficial genes.[1][4] By inhibiting DNMTSs, larsucosterol is believed to modulate the
expression of genes involved in critical cellular pathways, including:

o Stress Responses: Regulating genes that help cells cope with stress.

o Cell Death and Survival: Promoting cell survival and reducing apoptosis (programmed cell
death).

 Lipid Biosynthesis: Decreasing lipotoxicity, which is the damage caused by the accumulation
of fat in liver cells.[1][4]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40254132/
https://www.benchchem.com/product/b1249866?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11376820/
https://www.benchchem.com/product/b1249866?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40254132/
https://www.prnewswire.com/news-releases/durect-corporation-receives-fda-breakthrough-therapy-designation-for-larsucosterol-in-alcohol-associated-hepatitis-302150934.html
https://pubmed.ncbi.nlm.nih.gov/40254132/
https://www.benchchem.com/product/b1249866?utm_src=pdf-body
https://www.benchchem.com/product/b1249866?utm_src=pdf-body
https://cdn.clinicaltrials.gov/large-docs/99/NCT03850899/Prot_SAP_000.pdf
https://www.prnewswire.com/news-releases/durect-corporation-receives-fda-breakthrough-therapy-designation-for-larsucosterol-in-alcohol-associated-hepatitis-302150934.html
https://cdn.clinicaltrials.gov/large-docs/99/NCT03850899/Prot_SAP_000.pdf
https://www.prnewswire.com/news-releases/durect-corporation-receives-fda-breakthrough-therapy-designation-for-larsucosterol-in-alcohol-associated-hepatitis-302150934.html
https://www.benchchem.com/product/b1249866?utm_src=pdf-body
https://cdn.clinicaltrials.gov/large-docs/99/NCT03850899/Prot_SAP_000.pdf
https://www.prnewswire.com/news-releases/durect-corporation-receives-fda-breakthrough-therapy-designation-for-larsucosterol-in-alcohol-associated-hepatitis-302150934.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

The expected outcome of this mechanism was a reduction in liver inflammation, improved cell
survival, and a decrease in the overall liver damage associated with severe AH.

Troubleshooting Guides

Issue: High variability in patient outcomes across different clinical trial sites.
Potential Cause: Differences in standard of care, patient genetics, or other regional factors.
Recommended Actions:

» Standardize a Core Set of Supportive Care Measures: While allowing for some physician
discretion, establish a more detailed and standardized protocol for supportive care across all
trial sites.

o Prospective Stratification: Stratify patient randomization by geographic region to ensure a
balanced distribution of patients from different locations across treatment arms.

e Collect Detailed Data on Concomitant Medications and Interventions: Thoroughly document
all aspects of standard of care provided to each patient to allow for more robust post-hoc
analysis.

Issue: Difficulty in demonstrating a statistically significant effect on a composite primary
endpoint (e.g., mortality or liver transplant).

Potential Cause: The individual components of the composite endpoint may be influenced by
different factors and may not be equally sensitive to the investigational treatment. For example,
the decision for liver transplantation can be influenced by non-medical factors.

Recommended Actions:

o Select a Single, Clinically Meaningful Primary Endpoint: Based on the strongest signal from
earlier phase trials, consider using a single, robust primary endpoint, such as 90-day
mortality, for the pivotal trial.

o Define Secondary Endpoints to Capture Other Benefits: Utilize secondary endpoints to
assess other important clinical outcomes, such as rates of liver transplantation, improvement
in liver function biomarkers, and patient-reported outcomes.
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» Hierarchical Testing of Endpoints: Employ a hierarchical testing strategy to control the overall

Type | error rate when assessing multiple endpoints.

Data Presentation

Table 1. AHFIRM Phase 2b Trial - 90-Day Mortality or Liver Transplant (Primary Endpoint)

Treatment Group

Transplants)

Events (Deaths or

Event Rate

Placebo (SOC)

24.3%

Larsucosterol 30 mg

12.7%

Larsucosterol 90 mg

17.6%

Data adapted from press releases and publications related to the AHFIRM trial.[1][2] The

differences between the larsucosterol groups and the placebo group for the primary endpoint

were not statistically significant.[1]

Table 2: AHFIRM Phase 2b Trial - 90-Day Mortality (Key Secondary Endpoint) - Overall

Population

Treatment
Group

Reduction
p-value
vs. Placebo

Placebo
(SOC)

103

Larsucosterol
102
30 mg

61.8% 0.070

Larsucosterol
102
90 mg

52.0% 0.126

Data adapted from press releases and publications related to the AHFIRM trial.[1][6] The

mortality reductions showed a compelling and clinically meaningful trend but did not reach

statistical significance in the overall population.[6]
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Table 3: AHFIRM Phase 2b Trial - 90-Day Mortality (Key Secondary Endpoint) - U.S. Population

Treatment Mortality Reduction

N Deaths p-value
Group Rate vs. Placebo
Placebo

~78 21 ~26.9%
(SOC)
Larsucosterol

~77 8 ~10.4% 57% 0.014
30 mg
Larsucosterol

~77 10 ~13.0% 58% 0.008
90 mg

Data adapted from press releases and publications related to the AHFIRM trial.[5][6] The
reductions in mortality in the U.S. patient population were statistically significant.[5][6]

Experimental Protocols
Protocol: Assessment of 90-Day Mortality and Liver Transplantation

1. Objective: To determine the number of subjects who have died or undergone liver
transplantation within 90 days of the first dose of the investigational product.

2. Procedure:

o Day 0: The day of the first dose of the investigational product is considered Day O.
o Follow-up Period: Each subject will be followed for a minimum of 90 days.

» Data Collection:

o Mortality: The date of death will be recorded from official sources (e.g., death certificate,
hospital records). The cause of death will also be documented.

o Liver Transplantation: The date of liver transplantation will be recorded from official
surgical and hospital records.
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o Data Verification: All events (deaths and transplantations) will be adjudicated by an
independent, blinded Clinical Endpoint Committee to ensure accuracy and consistency in
reporting.

« Statistical Analysis: The primary analysis will compare the proportion of subjects in each
treatment arm who experienced either death or liver transplantation within the 90-day follow-
up period using a chi-square test or Fisher's exact test, as appropriate.

Mandatory Visualization

Click to download full resolution via product page

Caption: Larsucosterol's mechanism of action in alcohol-associated hepatitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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